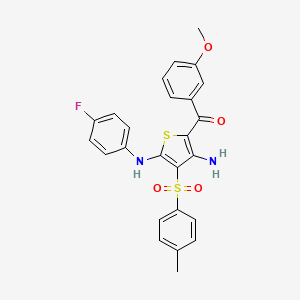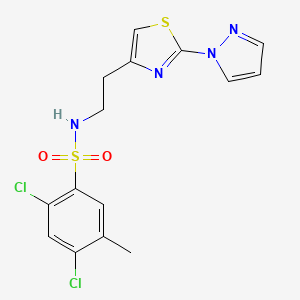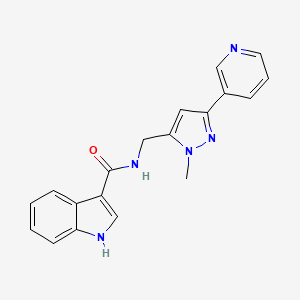
4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTBA, is a synthetic amine compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a reversible inhibitor of MAO-B enzyme, which leads to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other MAO-B inhibitors such as selegiline and rasagiline. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have antioxidant properties and may protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been reported to increase dopamine and serotonin levels in the brain, which may lead to improved mood and cognitive function. It has also been shown to have potential neuroprotective effects and may prevent neuronal damage caused by oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Advantages and Limitations for Lab Experiments
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for lab experiments, including its high purity and yield, and potent inhibitory effects on MAO-B enzyme. However, it also has limitations, including its potential toxicity and lack of specificity for MAO-B enzyme. Further research is needed to determine the optimal conditions for using 4,4-Difluoro-2,3,3-trimethylbutan-1-amine in lab experiments.
Future Directions
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-amine, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
2. Studying its effects on other neurotransmitter systems and its potential use in treating other neurological disorders.
3. Developing more specific and potent MAO-B inhibitors based on the structure of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
4. Investigating its potential as an antioxidant and its effects on oxidative stress-induced neuronal damage.
5. Studying its pharmacokinetics and pharmacodynamics to determine optimal dosing and administration routes.
Conclusion:
In conclusion, 4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a synthetic amine compound that has potential applications in various scientific research fields. Its synthesis method yields high purity and yield, and it exhibits potent inhibitory effects on MAO-B enzyme. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects and to determine its optimal use in lab experiments.
Synthesis Methods
4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through a multistep process involving the reaction of 4,4-difluoro-2,3-dimethylbutanone with ammonia and hydrogen gas. The final product is obtained through purification and crystallization processes. This synthesis method has been reported to yield high purity and yield of 4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Scientific Research Applications
4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used in various scientific research fields, including medicinal chemistry, neurochemistry, and drug discovery. It has been reported to exhibit potent inhibitory effects on monoamine oxidase B (MAO-B) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)



![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)



![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)